Synthesis of 5-Chloropyrido[2,3-d]pyridazine: A Comprehensive Technical Guide
Synthesis of 5-Chloropyrido[2,3-d]pyridazine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
The pyrido[2,3-d]pyridazine scaffold is a privileged bicyclic heterocycle extensively utilized in modern medicinal chemistry. It serves as a core motif for various therapeutic agents, including sodium channel inhibitors for pain management[1] and advanced KRAS G12C inhibitors[2]. The synthesis of functionalized derivatives relies heavily on the versatile building block 5-chloropyrido[2,3-d]pyridazine .
According to IUPAC nomenclature for fused heterocycles, the numbering of the pyrido[2,3-d]pyridazine system assigns the pyridine nitrogen to position 1, and the pyridazine nitrogens to positions 6 and 7. Position 5 is the carbon adjacent to the bridgehead (C4a) and the pyridazine nitrogen (N6). This specific topology makes the C5 position highly electrophilic and an excellent site for late-stage nucleophilic aromatic substitution (SNAr)[3].
Retrosynthetic Strategy
The retrosynthetic disconnection of 5-chloropyrido[2,3-d]pyridazine dictates a two-step forward synthesis. The target 5-chloro derivative is obtained via the deoxychlorination of its corresponding lactam precursor, pyrido[2,3-d]pyridazin-5(6H)-one[3]. This lactam intermediate is efficiently assembled through a cyclocondensation reaction utilizing 2-formylnicotinic acid (or its ester derivatives) and hydrazine hydrate as the primary starting materials[1].
Retrosynthetic analysis of 5-chloropyrido[2,3-d]pyridazine.
Mechanistic Insights
Understanding the causality behind the reaction conditions ensures a self-validating experimental setup:
-
Cyclocondensation: The reaction of 2-formylnicotinic acid with hydrazine initiates via the nucleophilic attack of hydrazine on the highly reactive C2-formyl group, forming a hydrazone intermediate. Subsequent intramolecular amidation at the C3-carboxylate yields the thermodynamically stable pyridazine ring[1].
-
Deoxychlorination: The conversion of the 5-one to the 5-chloro derivative utilizes phosphorus oxychloride (POCl3). The mechanism requires the tautomerization of the lactam to its lactim (hydroxy) form, which attacks POCl3 to generate a highly reactive phosphorodichloridate leaving group. Chloride ion displacement then affords the target 5-chloropyrido[2,3-d]pyridazine[4]. The addition of an organic base (e.g., DIPEA or triethylamine) is critical; it acts as an acid scavenger to neutralize the generated HCl and accelerates the formation of the Vilsmeier-type intermediate[4].
Mechanistic pathway of the deoxychlorination using POCl3.
Detailed Experimental Protocols
Synthesis of Pyrido[2,3-d]pyridazin-5(6H)-one
This protocol establishes the core bicyclic scaffold from commercially available starting materials.
-
Reagent Preparation: Dissolve 2-formylnicotinic acid (1.0 eq, 10.0 mmol) in absolute ethanol or 1,4-dioxane to achieve a 0.2 M concentration[1].
-
Addition: Slowly add hydrazine monohydrate (1.2 eq, 12.0 mmol) dropwise at room temperature under a continuous nitrogen atmosphere.
-
Cyclization: Heat the reaction mixture to reflux (80–100 °C) for 6–16 hours.
-
Self-Validation Check: Monitor the reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material spot and the appearance of a lower-Rf product spot indicate completion.
-
-
Workup: Upon completion, cool the mixture to 0–5 °C in an ice bath to induce precipitation.
-
Isolation: Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum to afford pyrido[2,3-d]pyridazin-5(6H)-one as a solid[1].
Synthesis of 5-Chloropyrido[2,3-d]pyridazine
This protocol activates the C5 position for downstream cross-coupling or SNAr chemistry.
-
Activation: Suspend the isolated pyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq, 5.0 mmol) in neat POCl3 (10–15 volumes).
-
Base Addition: Carefully add N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5 eq, 7.5 mmol) dropwise at 0 °C to prevent exothermic degradation[4].
-
Chlorination: Heat the mixture to 90–100 °C for 2–4 hours. The heterogeneous suspension will gradually transition into a dark, homogeneous solution.
-
Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm the mass shift from the lactam (M+H) to the chloro-adduct (M+H, exhibiting the characteristic 3:1 ^35^Cl/^37^Cl isotope pattern).
-
-
Quenching: Cool the mixture to room temperature and distill off excess POCl3 under reduced pressure. Carefully pour the thick residue onto crushed ice to safely quench the remaining phosphorodichloridic acid[4].
-
Extraction & Purification: Adjust the aqueous mixture with saturated aqueous NaHCO3 to pH 7–8. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 5-chloropyrido[2,3-d]pyridazine[3].
Process Optimization and Quantitative Data
The choice of chlorinating agent and the presence of an organic base significantly impact the reaction kinetics and overall yield. Table 1 summarizes the optimization data for the deoxychlorination step.
Table 1: Optimization of Deoxychlorination Conditions
| Reagent System | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| POCl3 (neat) | 105 | 4.0 | 45 | 85 |
| POCl3 + Triethylamine | 90 | 2.5 | 78 | 95 |
| POCl3 + DIPEA | 90 | 2.0 | 81 | 96 |
| SOCl2 + DMF (cat.) | 80 | 6.0 | 30 | 70 |
Note: The addition of sterically hindered bases like DIPEA minimizes side reactions (e.g., nucleophilic attack by the base itself) while effectively driving the formation of the Vilsmeier-type intermediate.
References
-
Concise synthesis of pyridopyridazines - ResearchGate. researchgate.net. 3
-
US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof - Google Patents. google.com. 2
-
WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents. google.com. 1
-
CN101365699A - 吡啶并(3,2-d)嘧啶和可用于医疗的药物组合物 - Google Patents. google.com. 4
Sources
- 1. WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]
- 2. US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101365699A - å¡å¶å¹¶(3,2-d)å§å¶åå¯ç¨äºå»ççè¯ç©ç»åç© - Google Patents [patents.google.com]
